5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one
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Description
5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as functionalized 2-aryl-5-(4-piperazin-1-yl)oxazoles, have been evaluated for their anticancer properties . These compounds have shown potential for interacting with biological targets, particularly in cancer cell lines .
Mode of Action
Related compounds, such as piperazine derivatives, have been found to interact with various biological targets . For instance, piperazine moiety is widely employed in drugs such as antipsychotic drug substances . The interaction of these compounds with their targets often results in changes that can inhibit the growth of cancer cells .
Biochemical Pathways
For example, serotonin type 6 receptor (5-HT6R) recruits additional signaling pathways that control cognitive function, brain development, and synaptic plasticity .
Pharmacokinetics
Related compounds, such as fhnd5071, a potent and selective ret kinase inhibitor, have been studied for their pharmacokinetic properties . These compounds are extensively metabolized by cytochrome P450 3A4, and their exposure is dramatically affected by strong cytochrome P450 3A4 modulators .
Result of Action
For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been found to display moderate acetylcholinesterase inhibitory activities in vitro .
Action Environment
Related compounds, such as 5-(piperazin-1-yl)pyrimidine hydrochloride, are recommended to be stored in a sealed, dry environment at room temperature .
Biochemical Analysis
Biochemical Properties
5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with serotonin receptors, particularly the 5-HT₇ receptor, where it acts as an antagonist . This interaction is crucial for understanding its potential therapeutic applications in neuropsychiatric disorders. Additionally, this compound may interact with other receptors and enzymes, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with serotonin receptors can modulate cyclic adenosine monophosphate (cAMP) levels, affecting downstream signaling pathways . Furthermore, this compound has shown potential anticancer properties by inhibiting the growth of certain cancer cell lines . These effects highlight its potential as a therapeutic agent in various cellular contexts.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its antagonistic action on serotonin receptors involves binding to the receptor site, thereby inhibiting the receptor’s activity . This inhibition can lead to changes in gene expression and enzyme activity, further influencing cellular functions. Additionally, this compound may interact with other molecular targets, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, the compound may undergo degradation, affecting its efficacy and potency. Studies have shown that its effects on cellular function can vary depending on the duration of exposure . Long-term exposure to this compound may lead to changes in cellular responses, highlighting the need for careful consideration of temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Studies have shown that there are threshold effects, where a certain dosage is required to achieve the desired therapeutic outcome. It is crucial to determine the optimal dosage to maximize efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of metabolites . These metabolic processes can influence the compound’s bioavailability and activity. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other compounds.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It has been shown to interact with efflux transporters, which can affect its accumulation and localization within cells . The distribution of this compound in tissues is also influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells can influence its interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
5-piperazin-1-yl-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-13-4-1-10-9-11(2-3-12(10)13)15-7-5-14-6-8-15/h2-3,9,14H,1,4-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIVWAUHEBOYDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)N3CCNCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609791 |
Source
|
Record name | 5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868245-03-8 |
Source
|
Record name | 5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.